A 159 A 159
Brand Name: Vulcanchem
CAS No.: 120797-39-9
VCID: VC0218842
InChI:
SMILES:
Molecular Formula: C7H2Cl3NS
Molecular Weight: 0

A 159

CAS No.: 120797-39-9

Cat. No.: VC0218842

Molecular Formula: C7H2Cl3NS

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

A 159 - 120797-39-9

Specification

CAS No. 120797-39-9
Molecular Formula C7H2Cl3NS
Molecular Weight 0

Introduction

Chemical Properties and Structure

ETC-159 has a molecular formula of C19H17N7O3 and a molecular weight of 391.4 g/mol . The systematic IUPAC name for this compound is 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide . Its chemical structure features a purine ring system with two methyl groups and two oxo groups, connected via an acetamide linkage to a phenylpyridazine moiety.

The compound's structural details can be further described by its computed descriptors:

Descriptor TypeValue
InChIInChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
InChIKeyQTRXIFVSTWXRJJ-UHFFFAOYSA-N
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
CAS Number1638250-96-0

These structural characteristics contribute to the compound's ability to selectively target the PORCN enzyme, making it an effective Wnt pathway inhibitor .

Mechanism of Action

ETC-159 functions as a potent inhibitor of porcupine (PORCN), a membrane-bound O-acyltransferase that plays a crucial role in Wnt ligand secretion. The compound's primary mechanism involves binding to and inhibiting PORCN in the endoplasmic reticulum (ER), which blocks post-translational palmitoylation of Wnt ligands . This inhibition prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors.

The efficacy of ETC-159 in inhibiting β-catenin reporter activity has been established with an IC50 of 2.9 nM, indicating its high potency . This mechanism is particularly significant in cancers where Wnt signaling is dysregulated, which is a common feature in various tumor types.

The inhibition of Wnt signaling by ETC-159 leads to several downstream effects:

  • Reduced tumor cell proliferation

  • Decreased cancer stem cell maintenance

  • Inhibition of metastatic spread

  • Potential synergistic effects when combined with other cancer therapies

Clinical Trials and Development

ETC-159 has advanced through several stages of clinical development. The first-in-human Phase 1 study evaluated its safety, maximum tolerated dose, pharmacokinetics, and pharmacodynamics when administered orally every other day in a 28-day cycle . This study enrolled 16 patients across six dose cohorts (1 mg, 2 mg, 4 mg, 8 mg, 16 mg, and 30 mg) and identified dose-limiting toxicities at higher doses .

The compound subsequently progressed to a Phase 1B dose escalation study in combination with pembrolizumab . This study followed a 3+3 design with a dose-limiting toxicity (DLT) period of 42 days. ETC-159 was administered orally every other day in 21-day cycles at doses ranging from 8-24 mg, while pembrolizumab was administered intravenously at 200 mg every three weeks .

Key clinical observations from these trials include:

ParameterFindings
Most Common Adverse EventsDysgeusia (65%), β-CTX increase (30%), fatigue (25%), constipation (20%), nausea (20%)
Dose-Limiting ToxicitiesG3 colitis, G3 immune-related enteritis, pneumonitis, erythema with fever
PharmacokineticsMean half-life of 14 hours; C₁ₘₐₓ increased with dose
PharmacodynamicsReduction in whole blood and hair follicle AXIN2 mRNA levels; doubling of serum β-CTX levels observed at 4 mg and above

As of 2025, ETC-159 has advanced into the dose expansion portion of its Phase 1B clinical trial, focusing on two patient groups :

  • Monotherapy in microsatellite stable (MSS) colorectal cancer patients with RSPO Fusion mutations

  • Combination therapy with pembrolizumab in MSS colorectal, endometrial, and ovarian cancers without RSPO fusions

Pharmacological Profile

Pharmacokinetics

Clinical studies have revealed important pharmacokinetic characteristics of ETC-159. The compound demonstrates dose-proportional increases in Cₘₐₓ with a mean half-life of approximately 14 hours, supporting its every-other-day dosing schedule . Plasma levels of ETC-159 that inhibited colony formation in vitro were attained at doses of 4 mg and above .

Pharmacodynamics

The pharmacodynamic effects of ETC-159 are consistent with its mechanism as a Wnt pathway inhibitor. Key pharmacodynamic markers include:

  • Reduction in whole blood and hair follicle AXIN2 mRNA levels

  • Doubling of serum β-CTX levels

  • Decreased β-catenin staining in tumor tissue

The ability to measure ETC-159's pharmacodynamic effects through minimally invasive methods, such as monitoring Axin2 mRNA levels in hair follicles, provides a valuable tool for assessing drug activity during clinical trials without requiring repeated tumor biopsies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator